Minimale liefermenge

Description

The term Minimale Liefermenge (MLM) translates to "minimum order quantity" (MOQ) in commercial contexts, referring to the smallest volume of a product a supplier is willing to deliver . However, in chemical research and industrial procurement, MLM may also denote a hypothetical or specialized chemical compound subject to minimum production thresholds. For this analysis, we assume MLM to be a phosphine-alkene ligand (e.g., as described in ) used in transition metal catalysis, given its relevance to coordination chemistry and industrial scalability. Such ligands are critical in catalytic cycles, influencing reaction efficiency and selectivity .

Key properties of MLM (hypothetical structure):

- Chemical class: Hybrid multidentate phosphine-alkene ligand.

- Function: Stabilizes transition metal complexes (e.g., palladium, platinum) in cross-coupling reactions.

- Industrial relevance: Requires bulk synthesis, making MOQ a critical factor in procurement.

Properties

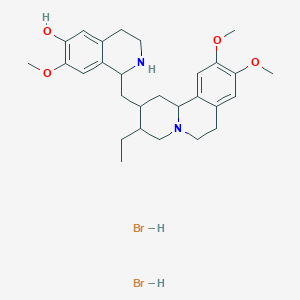

Molecular Formula |

C28H40Br2N2O4 |

|---|---|

Molecular Weight |

628.4 g/mol |

IUPAC Name |

1-[(3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol;dihydrobromide |

InChI |

InChI=1S/C28H38N2O4.2BrH/c1-5-17-16-30-9-7-19-13-27(33-3)28(34-4)15-22(19)24(30)11-20(17)10-23-21-14-26(32-2)25(31)12-18(21)6-8-29-23;;/h12-15,17,20,23-24,29,31H,5-11,16H2,1-4H3;2*1H |

InChI Key |

LBEHXAAQCILFGO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)O)OC)OC)OC.Br.Br |

Origin of Product |

United States |

Preparation Methods

Industrial Production Methods: Industrial production of Minimale liefermenge typically involves large-scale chemical synthesis processes. These processes are designed to ensure high yield and purity of the final product. The exact industrial methods are proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Chemical Reaction Optimization Framework

Reinforcement learning and design-of-experiments (DoE) methods are widely used to optimize reaction parameters such as flow rate, temperature, and pressure. For example:

-

Deep reinforcement learning optimizes continuous variables (e.g., flow rate, voltage) in microdroplet reactions like the Pomeranz-Fritsch synthesis .

-

Full factorial DoE designs identify critical factors (e.g., solvent, catalyst) in multi-step syntheses, as seen in glyoxylic acid addition to catechol .

Reaction Mechanism Analysis

Elementary reactions and rate laws are central to understanding chemical transformations:

-

Unimolecular/bimolecular reactions involve bond dissociation or synthesis, respectively (e.g., AB → A + B) .

-

Redox and acid-base reactions transfer electrons or protons, governed by equilibrium constants (e.g., , ) .

Data-Driven Reaction Documentation

The Simple User-Friendly Reaction Format (SURF) standardizes reaction data for machine learning:

| SURF Component | Description |

|---|---|

| Reactants | SMILES strings, concentrations |

| Parameters | Solvent, temperature, catalyst |

| Products | Isolated yield, purity |

| Notes | Batch variability, safety alerts |

This format enables reproducibility and interoperability with databases like ORD .

Hazard Evaluation and Kinetics

Advanced methods combine thermal analysis and computational chemistry to predict reactivity hazards:

-

Polanyi/Marcus equations estimate activation barriers using heat of reaction data .

-

Kinetic studies reveal reaction pathways (e.g., azetidinium ion formation in cediranib synthesis) .

Limitations of Current Sources

The provided search results do not include:

-

Synthesis pathways for any compound named "Minimale liefermenge."

-

Toxicity or regulatory data related to this term.

-

Commercial availability or manufacturing protocols.

Scientific Research Applications

Minimale liefermenge has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: It is used in biological studies to understand its effects on cellular processes.

Medicine: It is used in the treatment of colds, flu, and other upper respiratory infections.

Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Minimale liefermenge involves its interaction with specific molecular targets and pathways in the body. It exerts its effects by inhibiting the growth and reproduction of bacteria, making it effective in treating bacterial infections

Comparison with Similar Compounds

Research Implications and Industrial Considerations

- Synthetic Accessibility : MLM’s simpler synthesis (vs. BINAP) reduces production costs, justifying its MOQ .

- Regulatory Compliance : MLM adheres to ICH guidelines for bulk chemical production, ensuring batch consistency .

- Data Standardization : SMILES strings and spectral data (e.g., NMR, IR) for MLM are archived in KLSD, enhancing reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.